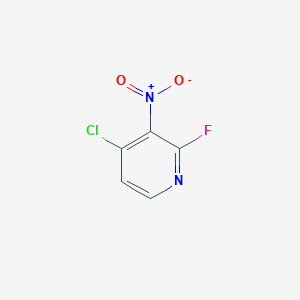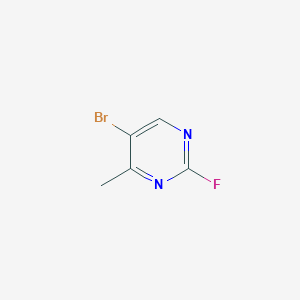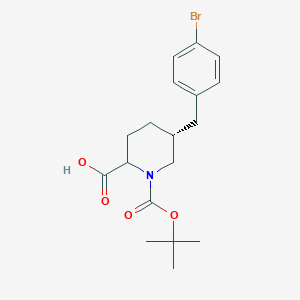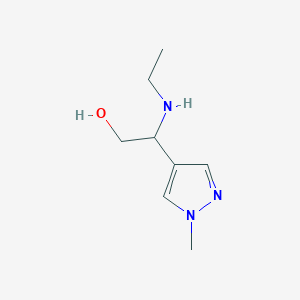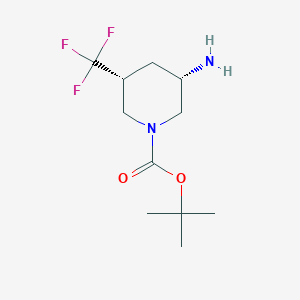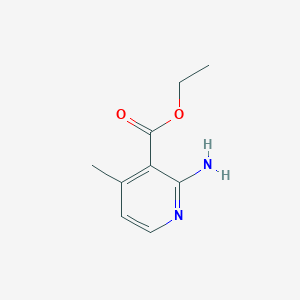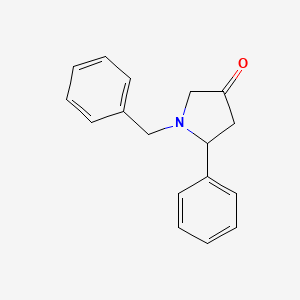
1-(1H-imidazol-1-ylmethyl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-imidazol-1-ylmethyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C8H10N2O2 It is characterized by the presence of an imidazole ring attached to a cyclopropane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-imidazol-1-ylmethyl)cyclopropanecarboxylic acid typically involves the reaction of imidazole with cyclopropanecarboxylic acid derivatives. One common method includes the use of cyclopropanecarboxylic acid chloride, which reacts with imidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1-(1H-imidazol-1-ylmethyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
1-(1H-imidazol-1-ylmethyl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1H-imidazol-1-ylmethyl)cyclopropanecarboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its imidazole ring. The imidazole ring can form hydrogen bonds and coordinate with metal ions, which may play a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-imidazol-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride
- 1-(1H-imidazol-1-ylmethyl)cyclopropane-1-carboxylic acid methyl ester
Uniqueness
1-(1H-imidazol-1-ylmethyl)cyclopropanecarboxylic acid is unique due to its combination of an imidazole ring and a cyclopropane carboxylic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-(imidazol-1-ylmethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c11-7(12)8(1-2-8)5-10-4-3-9-6-10/h3-4,6H,1-2,5H2,(H,11,12) |
InChI Key |
HPXJEMDSJYIVRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN2C=CN=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


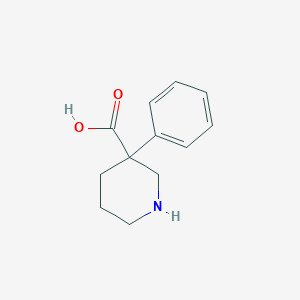
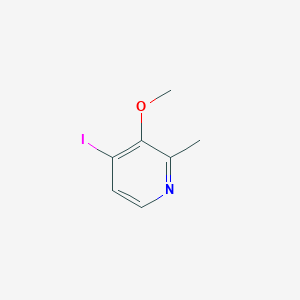
![2-(3,5-Dichlorophenyl)-6-methylbenzo[d]thiazole](/img/structure/B15059250.png)
![2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B15059252.png)
